molecular formula C15H13NaO6S B600696 R,S Equol 4'-Sulfate Sodium Salt CAS No. 1189685-28-6

R,S Equol 4'-Sulfate Sodium Salt

Cat. No.: B600696
CAS No.: 1189685-28-6
M. Wt: 344.32
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Description

R,S Equol 4’-Sulfate Sodium Salt: is a synthetic compound that has gained prominence in scientific research within the past decade. It is a sulfated conjugated form of the isoflavone metabolite, equol. This compound combines both estrogenic and androgenic properties, making it a subject of interest in various fields of study .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R,S Equol 4’-Sulfate Sodium Salt typically involves the sulfation of equol. The process begins with the preparation of equol, which is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired sulfated product .

Industrial Production Methods: Industrial production of R,S Equol 4’-Sulfate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: R,S Equol 4’-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted equol derivatives .

Comparison with Similar Compounds

Uniqueness: R,S Equol 4’-Sulfate Sodium Salt is unique due to its combined estrogenic and androgenic properties, which are not commonly found in other isoflavone metabolites. This dual activity makes it a valuable compound for studying hormone-related physiological processes and developing therapeutic agents .

Properties

IUPAC Name

sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXWXGINCBVVDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675882
Record name Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189685-28-6
Record name Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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